molecular formula C19H17Br2NO2 B14436921 (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone CAS No. 77832-76-9

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone

Katalognummer: B14436921
CAS-Nummer: 77832-76-9
Molekulargewicht: 451.2 g/mol
InChI-Schlüssel: ZAHBVMNZPUZRPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is a complex organic compound that features both indolizine and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted phenyl or indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone
  • (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
  • (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone

Uniqueness

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

77832-76-9

Molekularformel

C19H17Br2NO2

Molekulargewicht

451.2 g/mol

IUPAC-Name

(1-bromo-2-butylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H17Br2NO2/c1-2-3-6-13-17(21)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(20)11-12/h4-5,7-11,23H,2-3,6H2,1H3

InChI-Schlüssel

ZAHBVMNZPUZRPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.